molecular formula C18H17N3O3S B3012877 N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105219-16-6

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B3012877
CAS RN: 1105219-16-6
M. Wt: 355.41
InChI Key: QMBLEEMUUJNNAV-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the dimethoxyphenyl group suggests potential modifications to the compound's electronic properties, which could influence its biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of various carboxamides with thioureas or the reaction of substituted benzohydrazides with benzoyl chloride and hydrazine . While the specific synthesis of "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized using starting materials such as ethyl esters, anilides, and acetylaminothiazole . The synthesis process typically includes several steps, each requiring careful control of reaction conditions to ensure the desired product is obtained with good yield and purity.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using spectroscopic methods such as NMR spectroscopy . The molecular docking studies of similar compounds have shown potential interactions with biological targets like dihydrofolate reductase (DHFR), indicating the relevance of these compounds in drug design . The specific molecular structure of "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" would likely exhibit a planar geometry around the thiazole ring, with the substituents affecting the overall molecular conformation and electronic distribution.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including condensation, acylation, and electropolymerization . The functional groups present in "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" suggest that it could undergo reactions typical of carboxamides, such as nucleophilic acyl substitution, or it could be used as a building block for further chemical modifications to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, thermal stability, and electrochemical behavior, are influenced by their molecular structure . Compounds with dimethoxyphenyl groups, similar to the one , have been shown to possess good solubility and film-forming capabilities, which are important for their application in materials science . The electronic properties of these compounds, such as redox activity and electrochromic behavior, are also of interest for their potential use in electronic devices .

Scientific Research Applications

Synthesis and Structural Elucidation

One of the primary focuses in the research of N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide and its analogs involves the synthesis of complex organic molecules. For example, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide showcases a 'one-pot' reductive cyclization method. This process involves using sodium dithionite as a reductive cyclizing agent in DMSO solvent, highlighting a methodology that could potentially apply to the synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide analogs (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).

Antimicrobial and Anticancer Activity

Research into the antimicrobial and anticancer properties of thiazole derivatives is significant. A study on the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimum ulcerogenic activity, including N-substituted-5-amino-4-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrazole-1-carboxamides, provides insight into the biological activities that similar compounds, such as N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide, might exhibit (El‐Hawash & El-Mallah, 1998).

Another relevant study involves the synthesis and biological activity of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. This research not only explores the synthesis of heterocyclic compounds but also investigates their application in textiles, demonstrating the versatility of thiazole derivatives in various industries (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Electrochemical and Photophysical Properties

The study of the electrochemical and photophysical properties of aromatic polyamides incorporating (3,6-dimethoxycarbazol-9-yl)-triphenylamine units, which exhibit enhanced redox stability and electrochromic performance, suggests a potential area of application for N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide. Such compounds may be utilized in the development of materials with specific electronic or optical properties (Wang & Hsiao, 2014).

properties

IUPAC Name

2-anilino-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-13-8-9-14(16(10-13)24-2)20-17(22)15-11-25-18(21-15)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBLEEMUUJNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide

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